SNX2-1-108
Description
SNX2-1-108 (synonyms: SNX-21108, SNX21108, SNX 21108) is a selective inhibitor targeting cyclin-dependent kinases 8 and 19 (CDK8/19), which are transcriptional regulators implicated in cancer progression and inflammatory diseases . CDK8/19 inhibition disrupts mediator complex-driven oncogenic signaling pathways, making this compound a candidate for therapeutic development.
Properties
CAS No. |
1366002-73-4 |
|---|---|
Molecular Formula |
C21H16N4 |
Molecular Weight |
324.38 |
IUPAC Name |
4-(2-Naphthalen-2-yl-ethylamino)-quinazoline-6-carbonitrile |
InChI |
InChI=1S/C21H16N4/c22-13-16-6-8-20-19(12-16)21(25-14-24-20)23-10-9-15-5-7-17-3-1-2-4-18(17)11-15/h1-8,11-12,14H,9-10H2,(H,23,24,25) |
InChI Key |
GNPMQXLITTWHDA-UHFFFAOYSA-N |
SMILES |
N#CC1=CC2=C(NCCC3=CC=C4C=CC=CC4=C3)N=CN=C2C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNX2-1-108; SNX2 1 108; SNX21108; SNX-21108; SNX 21108; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be drawn with other kinase inhibitors and compounds synthesized under similar experimental frameworks:
Functional Comparisons
- Target Selectivity : Unlike pan-CDK inhibitors (e.g., flavopiridol, targeting CDK1/2/4/6/7/9), SNX2-1-108 selectively inhibits CDK8/19, reducing off-target effects . This contrasts with Pfn1-IN-C2 (Profilin1 inhibitor) and GRK2-IN-1 (GRK2 inhibitor), which modulate cytoskeletal dynamics and G-protein signaling, respectively .
- Mechanistic Divergence : While this compound disrupts transcriptional Mediator complex activity, compounds like palbociclib (CDK4/6 inhibitor) act on cell cycle regulation, highlighting distinct therapeutic niches .
Data Table: Key Properties of this compound and Reference Compounds
Research Findings and Limitations
- Structural Insights : ’s X-ray data for compounds 2o, 2q, 4c, and 5a provide templates for analyzing this compound’s binding mode (e.g., hinge-region interactions in CDK8’s ATP-binding pocket) . However, the absence of crystallographic data for this compound itself limits direct mechanistic conclusions.
- Biological Data Gaps : The evidence lacks in vitro or in vivo efficacy data (e.g., IC50, tumor suppression in PDX models) for this compound, necessitating reliance on inferred mechanisms from its target profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
